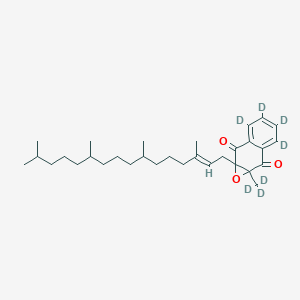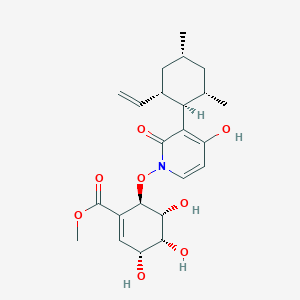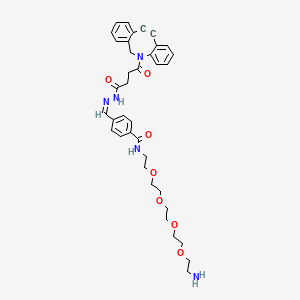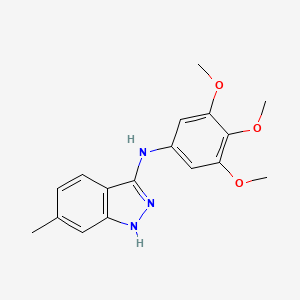
AChE/BuChE-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BuChE-IN-3 is a novel compound synthesized by combining flurbiprofen and isoniazide. It exhibits enhanced inhibition activity against acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the treatment of Alzheimer’s disease .
Preparation Methods
The synthesis of AChE/BuChE-IN-3 involves the combination of flurbiprofen and isoniazide. The reaction conditions and specific synthetic routes are detailed in the study by Amina Asghar and colleagues . Industrial production methods for this compound are not yet well-documented, as it is primarily in the research phase.
Chemical Reactions Analysis
AChE/BuChE-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions can occur, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
AChE/BuChE-IN-3 has several scientific research applications, including:
Chemistry: The compound is used in studies related to enzyme inhibition and molecular docking.
Biology: It is studied for its potential effects on cholinergic neurotransmission and neural function.
Medicine: this compound shows promise as a treatment for Alzheimer’s disease due to its enhanced inhibition activity against acetylcholinesterase and butyrylcholinesterase.
Mechanism of Action
AChE/BuChE-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active sites of these enzymes, preventing the hydrolysis of acetylcholine and butyrylcholine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
AChE/BuChE-IN-3 is compared with other similar compounds, such as flurbiprofen and physostigmine. It shows approximately 2.5 times enhanced acetylcholinesterase inhibition activity and 1.7 times improved butyrylcholinesterase inhibition activity compared to flurbiprofen . Other similar compounds include eserine (physostigmine), which also inhibits acetylcholinesterase but with lower binding energy compared to this compound .
Properties
Molecular Formula |
C30H30F3N3O6 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
4-[[5-methoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxymethyl]-1-[[4-(trifluoromethyl)phenyl]methyl]triazole |
InChI |
InChI=1S/C30H30F3N3O6/c1-37-25-13-22(41-17-21-16-36(35-34-21)15-18-5-7-20(8-6-18)30(31,32)33)14-26-23(25)9-10-24(42-26)19-11-27(38-2)29(40-4)28(12-19)39-3/h5-8,11-14,16,24H,9-10,15,17H2,1-4H3 |
InChI Key |
VEELDJJRSMRMQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCC3=C(O2)C=C(C=C3OC)OCC4=CN(N=N4)CC5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


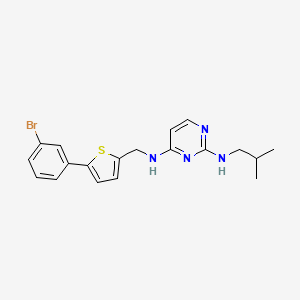
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

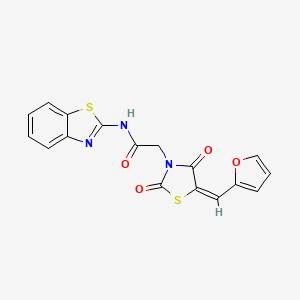
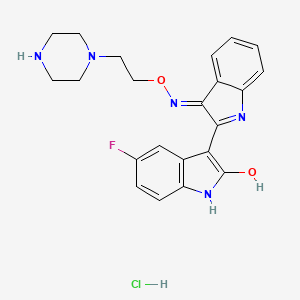
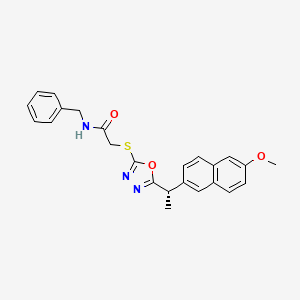

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)

